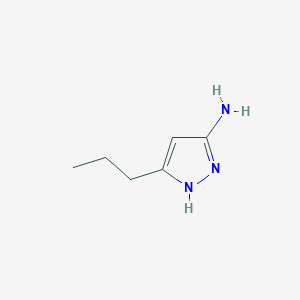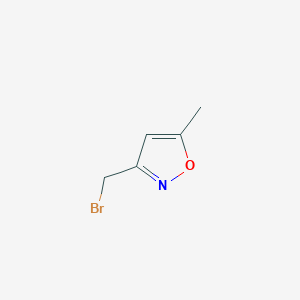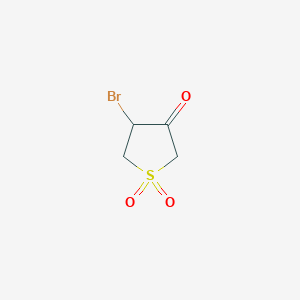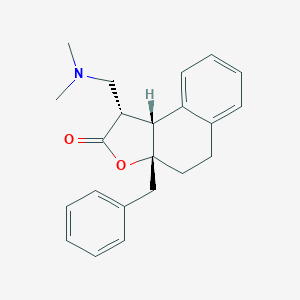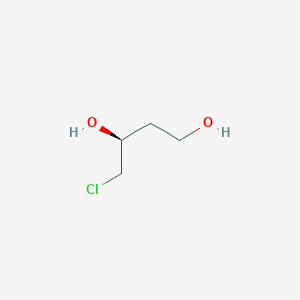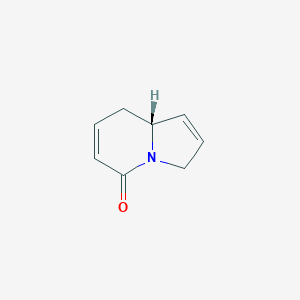
(8aR)-8,8a-dihydro-3H-indolizin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aR)-8,8a-dihydro-3H-indolizin-5-one is a chemical compound that belongs to the class of indolizine alkaloids. It has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties.
Mechanism Of Action
The mechanism of action of ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the Akt/mTOR pathway, which is known to promote cell proliferation and survival. In addition, ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one are mainly related to its anti-tumor and anti-inflammatory properties. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. In addition, ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
The advantages of using ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one in lab experiments include its potent anti-tumor and anti-inflammatory properties, as well as its relatively simple synthesis method. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one. One direction is to optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation. In addition, future research could focus on the development of novel derivatives of ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one with improved pharmacological properties.
Synthesis Methods
The synthesis of ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one involves the reaction of 2,3-dihydro-1H-indole with an aldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through an iminium ion intermediate, which undergoes intramolecular cyclization to form the indolizine ring. This method has been optimized by various researchers to achieve higher yields and purity of the compound.
Scientific Research Applications
((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one has been extensively studied for its anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound exerts its anti-tumor effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, ((8aR)-8,8a-dihydro-3H-indolizin-5-one)-8,8a-dihydro-3H-indolizin-5-one has also been shown to possess anti-inflammatory and anti-fungal properties.
properties
CAS RN |
151983-36-7 |
|---|---|
Product Name |
(8aR)-8,8a-dihydro-3H-indolizin-5-one |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(8aR)-8,8a-dihydro-3H-indolizin-5-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1 |
InChI Key |
ZQMVMMOCVVDNOC-SSDOTTSWSA-N |
Isomeric SMILES |
C1C=CC(=O)N2[C@H]1C=CC2 |
SMILES |
C1C=CC(=O)N2C1C=CC2 |
Canonical SMILES |
C1C=CC(=O)N2C1C=CC2 |
synonyms |
5(3H)-Indolizinone,8,8a-dihydro-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



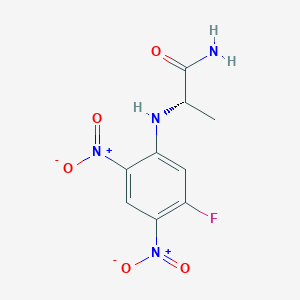
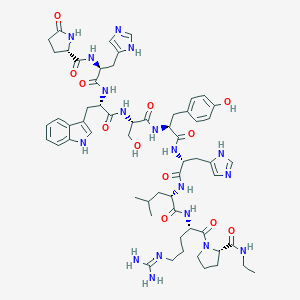
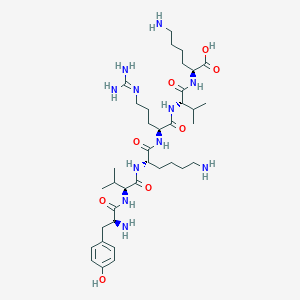
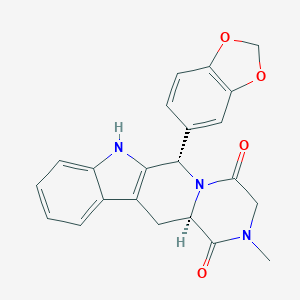
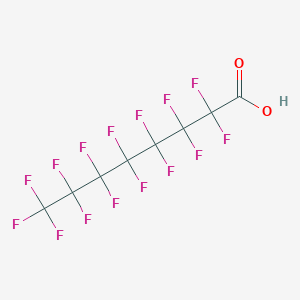
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
